Diazoline
Overview
Description
Diazoline, also known as Mebhydrolin napadisilate, is a histamine H1-blocker . It possesses anti-allergic, anti-pruritic, antioxidative properties, and a weak sedative effect . It is used to treat diseases and pathological conditions .
Synthesis Analysis
The synthesis of Diazoline is carried out via a Fischer reaction from 1-methyl-4-piperidone and benzylphenylhydrazine . An alternate synthesis for Diazoline has been proposed, which involves the conversion of 3-methyl- -carbolinium methylsulfate (I), obtained from -carboline and dimethylsulfate, by treatment with excess base .
Molecular Structure Analysis
Diazoline has a molecular formula of C48H48N4O6S2, with an average mass of 841.048 Da and a mono-isotopic mass of 840.301514 Da .
Chemical Reactions Analysis
The electrochemical determination of Diazoline concentration on a polymer electrode has been studied theoretically . The electrochemical behavior of the drug promises to be very interesting, as it is developed by a complicated mechanism .
Scientific Research Applications
Diazoline Tablet Analysis and Standardization : Diazoline, an antihistamine, has been formulated in tablets with improved bioaccessibility and reduced irritation effects compared to its traditional dragee form. This development aimed to enhance the drug's efficacy and patient comfort (Kompantseva, Gavrilin & Monastyreva, 2000).
Development of Diazin as a Combined Antiallergy Preparation : A new antiallergy medication, Diazin, combines diazoline and zinc sulfate. This formulation was developed to mitigate diazoline's side effects, such as ulcerogenic action, while leveraging zinc's immune system benefits (Sergeev et al., 2002).
Toxicological Assessment for Occupational Safety : Diazoline's toxicological profile was assessed to establish safe exposure levels in occupational settings, especially in chemical and pharmaceutical industries. The assessment included understanding its effects on the central nervous system and immune indicators (Kuzminov et al., 2016).
Electroanalytical Determination of Diazoline : Research explored the electrochemical behavior of diazoline, focusing on its potential for electroanalytical determination. This study aimed to develop effective methods for measuring diazoline concentration, considering its various side effects when used excessively (Tkach et al., 2020).
Gonadotoxic Effect Evaluation : Diazolin's potential gonadotoxic effects were evaluated in experimental settings using male rats. The study aimed to understand its impact on reproductive health, particularly its effects on sperm cells and semen-forming epithelium (Breydak, 2016).
- drug formulation (Zuev et al., 2005).
properties
IUPAC Name |
5-benzyl-2-methyl-3,4-dihydro-1H-pyrido[4,3-b]indole;naphthalene-1,5-disulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H20N2.C10H8O6S2/c2*1-20-12-11-19-17(14-20)16-9-5-6-10-18(16)21(19)13-15-7-3-2-4-8-15;11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16/h2*2-10H,11-14H2,1H3;1-6H,(H,11,12,13)(H,14,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUOSBUQOWKEKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.CN1CCC2=C(C1)C3=CC=CC=C3N2CC4=CC=CC=C4.C1=CC2=C(C=CC=C2S(=O)(=O)O)C(=C1)S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H48N4O6S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045566 | |
Record name | Mebhydrolin 1,5-naphtalenedisulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
841.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Mebhydrolin napadisilate | |
CAS RN |
6153-33-9 | |
Record name | Mebhydrolin napadisylate [JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006153339 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Mebhydrolin 1,5-naphtalenedisulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3045566 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Mebhydrolin napadisilate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.610 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | MEBHYDROLIN NAPADISILATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O5G04RB25M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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